乙酰丙酮钙

概述

描述

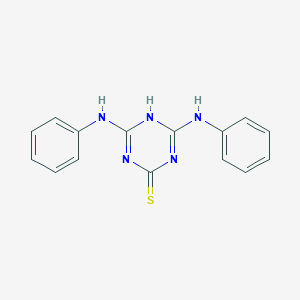

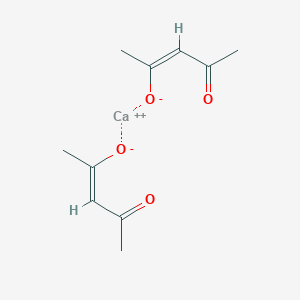

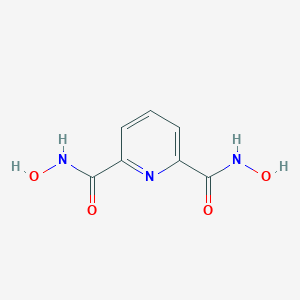

Calcium acetylacetonate is a useful research compound. Its molecular formula is C5H7CaO2+ and its molecular weight is 139.19 g/mol. The purity is usually 95%.

The exact mass of the compound Calcium acetylacetonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Calcium acetylacetonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium acetylacetonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

金属有机框架 (MOFs) 合成

乙酰丙酮钙被用于合成 MOFs,MOFs 是一种由金属离子或簇配位到有机配体上形成一维、二维或三维结构的化合物。一项研究证明了乙酰丙酮钙与 1,4-萘二甲酸的溶剂热反应可以生成具有独特荧光性质的 MOF 。这种 MOF 由于配体到金属的电荷转移而表现出蓝移荧光,使其成为传感应用的潜在材料。

发光材料

该化合物在发光材料开发中的作用非常重要。使用乙酰丙酮钙合成的 MOF 在 UV/Vis 激发下可以显示从紫外到可见光的各种发光 。这些材料有望用于显示技术、照明和光学传感器等应用。

催化

乙酰丙酮钙在有机合成中用作催化剂的前体。由乙酰丙酮钙衍生的金属烯醇盐用于各种催化反应,有助于开发提供选择性、反应性和原子经济性以实现高效化学转化的催化剂 。

纳米粒子研究

该化合物在纳米粒子研究中起着重要作用,它充当纳米粒子合成的前体。这些纳米粒子具有多种应用,包括电子、医药和材料科学 。

高分子科学

在高分子科学中,乙酰丙酮钙用作前体和稳定剂。它有助于合成具有特定性质的聚合物,并在制造过程中增强聚合物结构的稳定性 。

核磁共振波谱学

乙酰丙酮钙能够在核磁共振波谱学研究中用作探针,使其成为一类有价值的核磁共振化学位移试剂。它有助于详细分析分子结构和动力学 。

作用机制

Target of Action

Calcium acetylacetonate, also known as CALCIUMACETYLACETONATE, is a coordination complex derived from the acetylacetonate anion and calcium ions . The primary targets of this compound are the calcium channels in the body . These channels play a crucial role in various physiological processes, including muscle contraction, nerve impulse transmission, and maintaining heart rhythm .

Mode of Action

The compound interacts with its targets by binding to the calcium channels. The bidentate ligand acetylacetonate, often abbreviated as acac, binds to the metal to form a six-membered chelate ring . This interaction results in changes in the calcium ion concentration within the cells, affecting various physiological processes .

Biochemical Pathways

Calcium acetylacetonate affects the calcium signaling pathway, which is essential for the functional integrity of the nervous, muscular, and skeletal systems . The compound’s interaction with calcium channels can influence the amplitude and frequency of calcium release, thereby affecting downstream effects such as muscle contraction and nerve impulse transmission .

Pharmacokinetics

The pharmacokinetic properties of calcium acetylacetonate have been studied in mice. The compound exhibits linear pharmacokinetics due to a first-order reaction . The absolute bioavailability of calcium from calcium acetylacetonate was found to be greater than that of calcium chloride . The mean residence time for absorption of calcium from calcium acetylacetonate was also longer than those from other calcium salts .

Result of Action

The molecular and cellular effects of calcium acetylacetonate’s action primarily involve changes in calcium ion concentration within the cells. This can lead to alterations in various physiological processes, including muscle contraction, nerve impulse transmission, and heart rhythm . Additionally, the compound exhibits fluorescence due to a ligand-to-metal charge transfer (LMCT) transition .

Action Environment

The action, efficacy, and stability of calcium acetylacetonate can be influenced by various environmental factors. For instance, the degree of hydration can affect the compound’s reaction suitability . Furthermore, the compound’s melting point, which is greater than 280°C (dec.) , can also influence its stability under different environmental conditions.

安全和危害

Calcium acetylacetonate is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves/protective clothing/eye protection/face protection should be worn when handling this compound .

未来方向

Calcium acetylacetonate is used as precursors for nanoparticle research, polymer science, catalysis, and their mechanistic aspects . It is also used in a plethora of catalyzed reactions . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

生化分析

Biochemical Properties

Calcium acetylacetonate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through the oxygen atoms that bind to the calcium to form a six-membered chelate ring . The nature of these interactions is largely determined by the structure and reactivity of the compound, which can exist as aggregates in solution and in the solid state .

Cellular Effects

Calcium ions play a crucial role in many cellular processes, including muscle contraction, cell division, and neurotransmitter release . Disruptions in calcium levels and signaling can lead to a range of pathological conditions .

Molecular Mechanism

Calcium acetylacetonate exerts its effects at the molecular level through various mechanisms. It binds to biomolecules through its oxygen atoms, forming a six-membered chelate ring . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .

Metabolic Pathways

Calcium acetylacetonate may be involved in various metabolic pathways. Calcium is a crucial mineral element in the human body and is closely related to the maintenance of human health . It’s involved in many metabolic processes, including muscle contraction, neurotransmitter release, and cell division .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Calcium acetylacetonate can be achieved through the reaction of calcium chloride and acetylacetone in the presence of a base. The base helps to deprotonate the acetylacetone, allowing it to act as a bidentate ligand and form a complex with the calcium ion.", "Starting Materials": ["Calcium chloride", "Acetylacetone", "Base (e.g. sodium hydroxide)"], "Reaction": ["Add calcium chloride to a solution of acetylacetone in a suitable solvent.", "Add the base to the mixture to deprotonate the acetylacetone.", "Stir the mixture at an appropriate temperature until the reaction is complete.", "Filter the resulting precipitate and wash it with a suitable solvent.", "Dry the product under vacuum to obtain Calcium acetylacetonate as a white crystalline solid."] } | |

CAS 编号 |

19372-44-2 |

分子式 |

C5H7CaO2+ |

分子量 |

139.19 g/mol |

IUPAC 名称 |

calcium;(Z)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/C5H8O2.Ca/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+2/p-1/b4-3-; |

InChI 键 |

QMAJHYAKZKETPG-LNKPDPKZSA-M |

手性 SMILES |

C/C(=C/C(=O)C)/[O-].[Ca+2] |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] |

规范 SMILES |

CC(=CC(=O)C)[O-].[Ca+2] |

| 19372-44-2 | |

Pictograms |

Corrosive; Irritant; Health Hazard |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The mechanism of action of Calcium Acetylacetonate is highly dependent on its application. For example, when used as a precursor for Calcium Oxide (CaO) in CO2 capture, its interaction involves thermal decomposition to form porous CaO nanofibers. [] These nanofibers then react with CO2 to form Calcium Carbonate (CaCO3). [] In other applications, such as the synthesis of polycalciumphenylsiloxane, Calcium Acetylacetonate reacts with polyphenylsiloxane, likely through interactions with silanol groups, although the exact mechanism requires further investigation. [] In biological contexts, like its effect on gut microbiota, the specific interactions and downstream effects are complex and not fully understood. [] More research is needed to elucidate the precise molecular targets and pathways affected by Calcium Acetylacetonate in different biological systems.

A: - Molecular Formula: Ca(C5H7O2)2 - Molecular Weight: 258.32 g/mol- Spectroscopic Data: While the provided abstracts do not detail specific spectroscopic data, Calcium Acetylacetonate is commonly characterized using techniques like Infrared (IR) spectroscopy [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy [], and X-ray powder diffraction (XRD) analysis [, ]. These techniques provide information about its vibrational frequencies, chemical environment of atoms, and crystal structure, respectively.

A: Calcium Acetylacetonate acts as a catalyst in specific organic reactions. For instance, it catalyzes the conjugate addition of thiols to electron-deficient cyclopropanes, offering a novel route to synthesize γ-sulfanyl malonates. [] This reaction proceeds without needing prior thiol activation or exogenous bases, showcasing the unique catalytic activity of Calcium Acetylacetonate. [] The exact mechanism likely involves the activation of the cyclopropane ring by the calcium complex, facilitating nucleophilic attack by the thiol. Further studies are needed to explore its catalytic potential in other reactions.

A: While the provided abstracts don't directly address SAR studies, modifications to the acetylacetonate ligand or the metal center could significantly influence its properties. For instance, changing the substituents on the acetylacetonate ring might affect its solubility, thermal stability, and interaction with target molecules. Similarly, replacing Calcium with other metals could alter its catalytic activity, as observed with Magnesium Acetylacetonate. [] Systematic SAR studies are crucial for optimizing its structure for desired applications.

A: Calcium Acetylacetonate's stability is dependent on environmental factors like temperature, humidity, and exposure to air and light. [, ] To improve its stability and handling, specific formulations have been developed. For example, coating Calcium Acetylacetonate with compatible agents like alcohols, carboxylic acids, phosphates, waxes, and polysiloxanes enhances its stability and compatibility with halogenated polymers. []

ANone: It's important to note that the provided research papers primarily focus on Calcium Acetylacetonate's applications in material science, chemical synthesis, and to some extent, its impact on gut microbiota. The available information doesn't provide sufficient evidence to answer questions related to its pharmacological properties, such as ADME, toxicity, drug delivery, or therapeutic applications.

A: While the provided abstracts don't delve into the historical context, research on Calcium Acetylacetonate likely evolved alongside the broader field of metal-organic frameworks and their applications. Early studies might have focused on its synthesis, characterization, and basic properties. Over time, research expanded to explore its use in various fields:* Catalysis: Exploring its potential to facilitate organic reactions like thiol addition to cyclopropanes. [] * Materials Science: Utilizing it as a precursor for synthesizing materials like Calcium Oxide nanofibers for CO2 capture [] and polycalciumphenylsiloxane for various applications. []* Thin Films and Coatings: Incorporating it in sol-gel processes to create thin films for electronic applications, like pyroelectric sensors. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

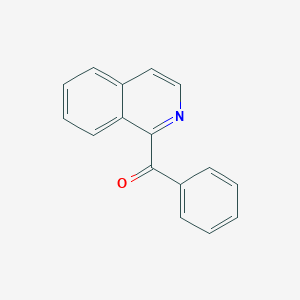

![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)